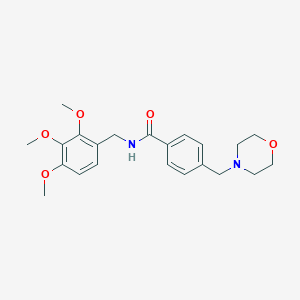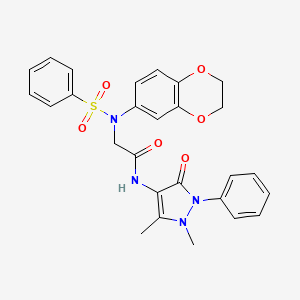
N-cyclooctyl-3-methyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-3-methyl-2-thiophenecarboxamide, also known as CTMTC, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. CTMTC has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of N-cyclooctyl-3-methyl-2-thiophenecarboxamide is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitters and ion channels in the central nervous system. N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been found to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. N-cyclooctyl-3-methyl-2-thiophenecarboxamide has also been found to inhibit the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. N-cyclooctyl-3-methyl-2-thiophenecarboxamide has also been found to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been found to increase the levels of brain-derived neurotrophic factor, a protein that promotes the survival and growth of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclooctyl-3-methyl-2-thiophenecarboxamide is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of GABA receptors and voltage-gated sodium channels in the central nervous system. Additionally, N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been found to exhibit a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-cyclooctyl-3-methyl-2-thiophenecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-cyclooctyl-3-methyl-2-thiophenecarboxamide. One potential avenue of research is the investigation of its effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, N-cyclooctyl-3-methyl-2-thiophenecarboxamide could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Further studies are also needed to elucidate the exact mechanism of action of N-cyclooctyl-3-methyl-2-thiophenecarboxamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-cyclooctyl-3-methyl-2-thiophenecarboxamide is a synthetic compound with potential therapeutic applications in the treatment of various diseases. It exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-cyclooctyl-3-methyl-2-thiophenecarboxamide's mechanism of action involves the modulation of various neurotransmitters and ion channels in the central nervous system. While N-cyclooctyl-3-methyl-2-thiophenecarboxamide has several advantages, such as high potency and selectivity, it also has limitations, such as poor solubility. Future studies are needed to further elucidate the potential therapeutic applications of N-cyclooctyl-3-methyl-2-thiophenecarboxamide.
Synthesemethoden
The synthesis of N-cyclooctyl-3-methyl-2-thiophenecarboxamide involves the reaction of cyclooctylamine with 3-methyl-2-thiophenecarboxylic acid chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of N-cyclooctyl-3-methyl-2-thiophenecarboxamide. The purity of the compound can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-cyclooctyl-3-methyl-2-thiophenecarboxamide has also been investigated for its anticonvulsant effects in animal models of epilepsy. Additionally, N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-cyclooctyl-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-9-10-17-13(11)14(16)15-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDHKRKRZXJRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6050374.png)
![1-tert-butyl-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050383.png)
![2-[2-(3,5-dichloro-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6050390.png)
![7-cyclopentyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050397.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6050401.png)
![N-(2,5-dichlorophenyl)-2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6050422.png)


![2-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6050462.png)
![2-{[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6050463.png)
![1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6050477.png)
